molecular formula C7H6ClF2NO2 B6629106 5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide

5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide

Cat. No.: B6629106
M. Wt: 209.58 g/mol
InChI Key: ULORAEPIJLAYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide, also known as A-841720, is a synthetic compound that belongs to the class of furan carboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. A-841720 has been shown to exhibit potent activity against a variety of biological targets, including enzymes and receptors.

Scientific Research Applications

5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a variety of biological targets, including enzymes and receptors. This compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a variety of enzymes and receptors, including cyclooxygenase-2 (COX-2), interleukin-1β converting enzyme (ICE), and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and interleukin-6 (IL-6), and to reduce the expression of COX-2. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied, and its activity against various biological targets has been well characterized. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways. Additionally, its efficacy and safety in humans are not yet known, and further preclinical and clinical studies are needed to evaluate its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide. One potential direction is to further characterize its molecular targets and pathways to better understand its mechanism of action. Another direction is to evaluate its efficacy and safety in animal models and humans. Additionally, this compound could be further optimized to improve its potency, selectivity, and pharmacokinetic properties. Finally, this compound could be tested for its potential use in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride to form 5-chlorofuran-2-carbonyl chloride. This intermediate is then reacted with 2,2-difluoroethylamine to form the target compound, this compound. The synthesis has been optimized to yield high purity and yield of the target compound.

Properties

IUPAC Name

5-chloro-N-(2,2-difluoroethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO2/c8-5-2-1-4(13-5)7(12)11-3-6(9)10/h1-2,6H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULORAEPIJLAYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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